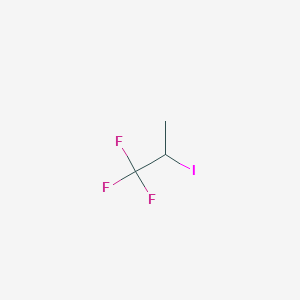

1,1,1-Trifluoro-2-iodo-propane

描述

1,1,1-Trifluoro-2-iodoethane, also known as 2,2,2-Trifluoroethyl iodide or CF3CH2I, is an organic compound . It is a halogenated hydrocarbon with a molecular formula of C2H2F3I . The molecular weight of this compound is 209.937 Da .

Synthesis Analysis

1,1-Difluoroallenes can be synthesized in good yield via zinc-promoted 1,2-elimination of 3,3-difluoro-2-iodoallylic acetates, which are prepared by the reaction of aldehydes or ketones with 1-iodo-2,2-difluorovinyllithium, generated from commercially available 1,1,1-trifluoro-2-iodoethane .Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-2-iodoethane can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

1,1,1-Trifluoro-2-iodoethane has a density of 2.13 at 25°C . It has a boiling point of 53-55 ºC . The flash point of this compound is 7.4±5.6 °C . The vapour pressure of 1,1,1-Trifluoro-2-iodoethane is 266.1±0.1 mmHg at 25°C .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 1,1,1-Trifluoro-2-iodo-propane, focusing on six unique fields:

Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the metabolic stability and bioavailability of drugs. It is used in the production of anti-inflammatory agents, anesthetics, and antihistamines . The trifluoromethyl group can significantly improve the pharmacokinetic properties of these drugs, making them more effective and longer-lasting.

Organic Synthesis

In organic chemistry, this compound is utilized in cross-coupling reactions. It serves as a precursor for introducing trifluoroethyl groups into aryl and heteroaryl moieties. This is particularly useful in the synthesis of complex organic molecules where the trifluoroethyl group can impart unique chemical properties . These reactions are typically carried out under mild conditions, making the process efficient and versatile.

Material Science

This compound is also explored in the field of material science for the development of advanced materials. The incorporation of trifluoromethyl groups can enhance the thermal stability, chemical resistance, and hydrophobicity of polymers and other materials. Researchers are investigating its use in creating high-performance coatings, adhesives, and sealants that can withstand extreme conditions .

Agricultural Chemistry

In agricultural chemistry, this compound is studied for its potential use in the synthesis of agrochemicals. The trifluoromethyl group can improve the efficacy and environmental stability of pesticides and herbicides. This can lead to the development of more effective and sustainable agricultural products that require lower application rates and have reduced environmental impact .

Radiochemistry

The compound is also of interest in radiochemistry for the synthesis of radiolabeled compounds. The iodine atom in this compound can be replaced with radioactive isotopes, making it useful for imaging and diagnostic applications. Radiolabeled compounds are crucial in medical imaging techniques such as PET and SPECT, where they help visualize biological processes in vivo .

Environmental Chemistry

In environmental chemistry, this compound is investigated for its role in atmospheric chemistry. The compound can be used as a tracer to study the behavior and fate of fluorinated compounds in the environment. Understanding its interactions and degradation pathways can provide insights into the environmental impact of fluorinated chemicals and help develop strategies for mitigating their effects .

作用机制

Target of Action

1,1,1-Trifluoro-2-iodo-propane, also known as 2,2,2-Trifluoroethyl iodide , is a chemical compound that has been used in various applicationsIt has been used in the preparation of quaternary salts and in the cross-coupling reactions with aryl and heteroaryl boronic acid esters . These reactions suggest that it may interact with a variety of biological targets, depending on the specific context of its use.

Mode of Action

It has been used in cross-coupling reactions with aryl and heteroaryl boronic acid esters . This suggests that it may act as a coupling agent, facilitating the formation of new bonds between different molecules. The introduction of the trifluoroethyl group into a variety of aryl and heteroaryl moieties is achieved under mild conditions .

Result of Action

It has been suggested that compounds containing 2-iodo-1,1,1-trifluoroethane can reduce the damage of ultraviolet rays to human skin, inhibit enzyme activity, eliminate active oxygen components in skin cells, and achieve cosmetic effects .

安全和危害

1,1,1-Trifluoro-2-iodoethane is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

未来方向

属性

IUPAC Name |

1,1,1-trifluoro-2-iodopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3I/c1-2(7)3(4,5)6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCQMYDFYORZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558535 | |

| Record name | 1,1,1-Trifluoro-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118334-95-5 | |

| Record name | 1,1,1-Trifluoro-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3045948.png)

![Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B3045951.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea](/img/structure/B3045958.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B3045964.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3045967.png)